molecular formula C20H16FN7O B5906989 N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea

N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea

Cat. No. B5906989
M. Wt: 389.4 g/mol
InChI Key: KXFKJKOIZJSOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea, also known as TAK-901, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play an important role in cell division, and their overexpression is associated with various cancers. TAK-901 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cancer.

Mechanism of Action

N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea inhibits the activity of Aurora kinases, particularly Aurora A and B, which are involved in various stages of cell division. Aurora kinases are overexpressed in many types of cancer, and their inhibition leads to cell cycle arrest and apoptosis. N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea has also been shown to inhibit the activity of other kinases, such as FLT3 and JAK2, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to enhance the efficacy of other chemotherapeutic agents. In addition, N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea is its specificity for Aurora kinases, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability, which makes it a suitable candidate for oral administration. However, one limitation of N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea is its potential toxicity, particularly in the bone marrow, which can lead to myelosuppression.

Future Directions

There are several potential future directions for the development of N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea. One possibility is the combination of N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea with other targeted therapies, such as PARP inhibitors, to enhance its efficacy. Another potential direction is the development of N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea as a radio-sensitizer, to enhance the efficacy of radiation therapy. Additionally, the identification of biomarkers that predict response to N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea could help to personalize its use in cancer treatment.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea involves several steps, starting with the reaction of 2-fluoroaniline with 2,4-dichloro-5-nitro-pyrimidine to form 2-fluoro-N-(2,4-dichloro-5-nitrophenyl)aniline. This intermediate is then reacted with 1-(1H-pyrazol-1-yl)-2,4-diaminobenzene to form N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea has also been shown to enhance the efficacy of other chemotherapeutic agents, such as docetaxel and gemcitabine, in preclinical models.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN7O/c21-16-4-1-2-5-17(16)27-20(29)26-15-8-6-14(7-9-15)25-18-12-19(23-13-22-18)28-11-3-10-24-28/h1-13H,(H,22,23,25)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFKJKOIZJSOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.